Danirixin - 954126-98-8

Danirixin

Catalog Number: EVT-264411
CAS Number: 954126-98-8
Molecular Formula: C19H21ClFN3O4S
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor type 2 (CXCR2). [, , , , ] It belongs to the diaryl urea chemical class. [] Danirixin plays a significant role in scientific research, particularly in studying inflammatory diseases where neutrophils are implicated. []

Navarixin

Compound Description: Navarixin is another CXC chemokine receptor 2 (CXCR2) antagonist, but it belongs to a different chemical class than danirixin. []

Relevance: Navarixin serves as a point of comparison for understanding danirixin's distinct binding characteristics and potential clinical advantages. While both compounds target CXCR2, their different chemical structures and binding profiles may contribute to observed differences in their clinical effects, particularly regarding the induction of neutropenia, a condition characterized by low neutrophil counts. [] This comparison highlights the importance of exploring diverse chemical classes when developing drugs targeting specific receptors, as subtle differences in structure and binding can translate into significant clinical implications.

Reparixin

Compound Description: Reparixin is a dual CXCR1/CXCR2 receptor antagonist. []

Relevance: Similar to danirixin, reparixin inhibits the CXCL8-CXCR2 axis. [] Studying the effects of both reparixin, a dual antagonist, and danirixin, a more selective CXCR2 antagonist, in similar experimental setups could help dissect the individual contributions of CXCR1 and CXCR2 in complex biological processes and disease models. [] This understanding is crucial for developing targeted therapies with improved efficacy and fewer off-target effects.

SB225002

Compound Description: SB225002 is identified as the first non-peptide CXCR2 antagonist, originally discovered by GlaxoSmithKline (GSK) in the mid-1990s. []

Relevance: SB225002 represents a pioneering compound in the field of CXCR2 antagonism and serves as a predecessor to drugs like danirixin. [] The development of SB225002 paved the way for further exploration of CXCR2 as a therapeutic target, leading to the identification and development of more potent and selective antagonists like danirixin.

AZD5069

Compound Description: AZD5069 is another small-molecule CXCR2 antagonist that has advanced to clinical trials. Its clinical applications have expanded to include metastatic head and neck cancer and pancreatic cancer. Notably, it is being investigated in combination with MEDI4736, a PDL-1 inhibitor, highlighting its potential in cancer immunotherapy. []

Relevance: AZD5069's investigation in diverse clinical settings, including combination therapies for cancer, provides valuable insights into the potential applications of CXCR2 antagonists like danirixin. [] Both compounds belong to this class of antagonists, and their clinical development trajectories offer valuable information for researchers exploring the therapeutic potential of targeting CXCR2 in various diseases.

Ladarixin

Compound Description: Ladarixin is another CXCR2 antagonist currently in clinical trials. []

Relevance: Similar to danirixin and AZD5069, ladarixin's progression into clinical trials highlights the growing interest in CXCR2 as a promising drug target. [] The development of multiple CXCR2 antagonists, each with its own unique chemical structure and pharmacological profile, underscores the importance of continued research in this area to identify the most effective and safe treatments for a range of inflammatory and oncological diseases.

Source and Classification

Danirixin was synthesized by the medicinal chemistry group at GlaxoSmithKline, specifically identified as GSK1325756B in its freebase form and GSK1325756A in its hydrochloride salt form. Its design is informed by the structural features that enhance receptor binding and selectivity over other chemokine receptors, particularly CXCR1, which is crucial for its intended therapeutic effects .

Synthesis Analysis

The synthesis of danirixin involves several key steps that leverage established organic chemistry techniques. The core structure consists of a piperidine sulfonamide linked to a fluorinated aromatic urea. The synthesis can be summarized as follows:

  1. Formation of the Urea Linkage: The initial step involves reacting 4-chloro-2-hydroxy-3-sulfonylphenyl with 3-fluoro-2-methylphenyl isocyanate to form the urea linkage.
  2. Piperidine Derivatization: The piperidine moiety is introduced through a coupling reaction with appropriate piperidine derivatives, ensuring stereochemical integrity.
  3. Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using NMR spectroscopy and mass spectrometry to confirm its structure.

The synthesis parameters are critical; for instance, maintaining specific temperatures during reactions can influence yield and purity .

Molecular Structure Analysis

Danirixin's molecular structure can be represented by the formula:

C17H19ClFN2O3S\text{C}_{17}\text{H}_{19}\text{Cl}\text{F}\text{N}_2\text{O}_3\text{S}

It features a complex arrangement including:

  • A diaryl urea backbone, which is essential for binding to CXCR2.
  • A piperidine ring, which contributes to its pharmacological properties.
  • A sulfonyl group that enhances solubility and receptor affinity.

The molecular weight of danirixin is approximately 388.86 g/mol, and it exhibits specific stereochemistry that is crucial for its biological activity .

Chemical Reactions Analysis

Danirixin undergoes various chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: It competes with chemokines like CXCL8 for binding to CXCR2, effectively blocking receptor activation.
  2. Metabolic Stability: Danirixin's stability in biological systems is influenced by metabolic pathways, including cytochrome P450-mediated oxidation, which can affect its efficacy and half-life.

These reactions are critical for understanding how danirixin behaves in vivo and its potential interactions with other medications .

Mechanism of Action

Danirixin functions as a competitive antagonist of CXCR2, inhibiting neutrophil chemotaxis in response to inflammatory stimuli. Key aspects of its mechanism include:

  • Competitive Binding: Danirixin binds to the CXCR2 receptor with a binding affinity characterized by a KBK_B value of approximately 6.5 nM, demonstrating strong competitive inhibition against CXCL8.
  • Reversibility: The antagonistic effect is fully reversible upon washout, indicating that danirixin does not permanently alter receptor function .
  • Inhibition of Neutrophil Activation: In clinical studies, danirixin has shown efficacy in reducing neutrophil influx into inflamed tissues, which correlates with improved respiratory symptoms in patients with COPD .
Physical and Chemical Properties Analysis

Danirixin exhibits several notable physical and chemical properties:

  • Solubility: It has optimal solubility at acidic pH levels (around pH 2), which is important for oral formulations.
  • Stability: The hydrobromide salt form demonstrates enhanced stability and solubility compared to the freebase form when administered orally.
  • Thermal Properties: Danirixin has specific melting points that are indicative of its crystalline structure.

These properties are essential for formulation development and ensuring bioavailability following administration .

Applications

Danirixin's primary applications are centered around treating inflammatory conditions characterized by neutrophil activation:

  1. Chronic Obstructive Pulmonary Disease (COPD): Clinical trials have demonstrated that danirixin can alleviate symptoms associated with neutrophilic airway inflammation.
  2. Asthma: Its ability to modulate neutrophil responses makes it a candidate for further exploration in asthma management.
  3. Other Inflammatory Disorders: Given its mechanism of action, danirixin may have potential applications in various inflammatory diseases where CXCR2 plays a role.

Properties

CAS Number

954126-98-8

Product Name

Danirixin

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea

Molecular Formula

C19H21ClFN3O4S

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1

InChI Key

NGYNBSHYFOFVLS-LBPRGKRZSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O

Solubility

Soluble in DMSO, not in water

Synonyms

danirixin
GSK1325756
N-(4-chloro-2-hydroxy-3-(3-piperidinylsulfonyl)phenyl)-N'-(3-fluoro-2-methylphenyl)urea

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O

Isomeric SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.